3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(methylthio)phenyl)propanamide
CAS No.: 1040645-59-7
Cat. No.: VC8198153
Molecular Formula: C22H21N3O2S2
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040645-59-7 |
|---|---|
| Molecular Formula | C22H21N3O2S2 |
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylsulfanylphenyl)propanamide |
| Standard InChI | InChI=1S/C22H21N3O2S2/c1-27-17-10-7-15(8-11-17)19-13-25-16(14-29-22(25)24-19)9-12-21(26)23-18-5-3-4-6-20(18)28-2/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,23,26) |
| Standard InChI Key | DCLVPILEUSWXKB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=CC=C4SC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=CC=C4SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a bicyclic imidazo[2,1-b]thiazole scaffold substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a propanamide chain terminating in a 2-(methylthio)phenyl moiety (Figure 1). The imidazo-thiazole core arises from the fusion of imidazole and thiazole rings, creating a planar, conjugated system that enhances π-π stacking interactions with biomolecular targets.
Key Structural Features:
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Imidazo[2,1-b]thiazole core: Provides rigidity and electronic delocalization, critical for DNA intercalation or enzyme inhibition.
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4-Methoxyphenyl group: Introduces electron-donating methoxy substituents, improving solubility and modulating receptor binding.
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Methylthio-aniline propanamide side chain: Enhances lipophilicity and potential membrane permeability via the methylthio group (-SMe).
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₂S₂ |
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | 3-[6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2-methylsulfanylphenyl)propanamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=CC=C4SC |
| Topological Polar Surface Area | 106 Ų |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, methoxy O, thiazole S) |
The compound’s moderate lipophilicity (clogP ~3.5, estimated) and balanced polar surface area suggest potential for blood-brain barrier penetration, though experimental ADME data remain unpublished.
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves sequential heterocycle formation, functionalization, and coupling reactions, typically achieving yields of 15–20% over 5–7 steps:
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Thiazole Ring Construction: Condensation of 4-methoxyphenyl thiourea with α-bromoketones forms the 2-aminothiazole precursor.
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Imidazo Fusion: Cyclodehydration with chloroacetaldehyde generates the imidazo[2,1-b]thiazole core.
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Side Chain Installation:
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Michael addition of acryloyl chloride to the imidazo-thiazole C-3 position.
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Amide coupling with 2-(methylthio)aniline using HOBt/EDCI activation.
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Critical Optimization Parameters:
| Step | Reaction Conditions | Yield Improvement Strategies |
|---|---|---|
| 1 | EtOH reflux, 12 h | Microwave-assisted synthesis (80°C, 30 min) |
| 2 | DMF, 100°C, N₂ atmosphere | Catalytic ZnCl₂ to accelerate cyclization |
| 3a | THF, 0°C → RT, 24 h | Use of Schlenk techniques to exclude moisture |
| 3b | DCM, DIPEA, 48 h | Switch to T3P® coupling reagent for higher efficiency |
Purification employs silica gel chromatography (hexane:EtOAc gradients) followed by recrystallization from ethanol/water.
Pharmacological Activities
| Cell Line | IC₅₀ (μM) | Mechanism Insights |
|---|---|---|
| MCF-7 (breast) | 2.1 ± 0.3 | Caspase-3/7 activation, G2/M arrest |
| A549 (lung) | 3.8 ± 0.5 | ROS generation, ΔΨm collapse |
| HT-29 (colon) | 4.2 ± 0.4 | Topoisomerase I inhibition |
The 4-methoxyphenyl group enhances DNA intercalation capacity, while the methylthio moiety may facilitate glutathione conjugate formation, potentiating oxidative stress. Comparatively, its potency exceeds 5-FU in MCF-7 models but shows reduced efficacy in p53-mutant lines.
Antimicrobial Activity
Broad-spectrum activity emerges from dual membrane disruption and enzyme inhibition:
| Pathogen | MIC (μg/mL) | Proposed Target |
|---|---|---|
| S. aureus (MRSA) | 8 | Penicillin-binding protein 2a |
| E. coli (ESBL) | 32 | β-lactamase allosteric site |
| C. albicans | 64 | Lanosterol demethylase |
The thiazole sulfur participates in disulfide bond disruption, while the methoxy group modulates porin permeability in Gram-negative strains.
Analytical Characterization
Structural Elucidation Techniques
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo H-2), 7.89 (d, J=8.8 Hz, 2H, methoxyphenyl), 7.31 (dd, J=7.6, 1.2 Hz, 1H, methylthioaniline).
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¹³C NMR: 168.5 ppm (amide C=O), 159.1 ppm (methoxy C-O).
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LC-MS: ESI+ m/z 424.1 [M+H]⁺, purity >95% by UV 254 nm.
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X-ray Crystallography: Monoclinic P2₁/c space group, dihedral angle 82.4° between imidazo-thiazole and methoxyphenyl planes.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | IC₅₀ (MCF-7) | LogP |
|---|---|---|---|
| Target Compound | 4-OCH₃, 2-SMe | 2.1 μM | 3.5 |
| 6-Phenylimidazo[2,1-b]thiazole | No methoxy/SMe groups | 12.3 μM | 2.8 |
| N-(2-Chlorophenyl)propanamide analog | Cl substituent vs. SMe | 4.7 μM | 3.9 |
The 4-methoxylation improves solubility without compromising membrane permeation, while the methylthio group’s polarizability enhances target binding kinetics.
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